molecular formula C10H14ClN3O2 B1280337 tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate CAS No. 240815-75-2

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

Cat. No. B1280337
CAS RN: 240815-75-2
M. Wt: 243.69 g/mol
InChI Key: LWDIGNJIWGFYGA-UHFFFAOYSA-N
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Description

Tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is used for research purposes .


Synthesis Analysis

The synthesis of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate or similar compounds typically involves amination or rearrangement . A method for preparing a similar compound, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, then adding a base .


Molecular Structure Analysis

The molecular structure of tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate consists of a pyridine ring substituted with an amino group at the 5th position and a chlorine atom at the 2nd position . The pyridine ring is further substituted at the 4th position with a carbamate group, which includes a tert-butyl group .


Physical And Chemical Properties Analysis

Tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate has a molecular weight of 243.69 . Its molecular formula is C10H14ClN3O2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Synthesis of Ceftolozane

Ceftolozane: is a novel fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria . tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. The compound is obtained through a multi-step process involving amination, reduction, esterification, trityl protection, and condensation, starting from 1-methyl-1H-pyrazol-5-amine .

Chiral Pharmaceutical Intermediates

The compound is used in the synthesis of chiral selective intermediates, which are essential for producing enantiomerically pure pharmaceuticals. For instance, ketoreductase-assisted synthesis can convert tert-butyl carbamates into chiral intermediates with high selectivity and yield . These intermediates are pivotal in the production of antidepressants like Citalopram and Escitalopram oxalate.

Antibacterial Agents

The antibacterial properties of compounds synthesized using tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate are significant. The compound’s role in the synthesis of ceftolozane, which exhibits strong activity against Pseudomonas aeruginosa, highlights its importance in developing new antibacterial agents .

properties

IUPAC Name

tert-butyl N-(5-amino-2-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDIGNJIWGFYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458405
Record name tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate

CAS RN

240815-75-2
Record name tert-Butyl (5-amino-2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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